2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime

Description

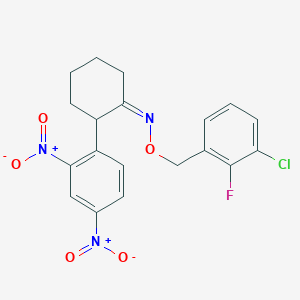

2-(2,4-Dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime is a synthetic organic compound characterized by a cyclohexanone core substituted with a 2,4-dinitrophenyl group and an oxime functional group further modified by a 3-chloro-2-fluorobenzyl moiety. Its molecular structure combines electron-withdrawing nitro groups and halogenated aromatic substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(Z)-N-[(3-chloro-2-fluorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O5/c20-16-6-3-4-12(19(16)21)11-29-22-17-7-2-1-5-14(17)15-9-8-13(23(25)26)10-18(15)24(27)28/h3-4,6,8-10,14H,1-2,5,7,11H2/b22-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKZNKQTINUECC-XLNRJJMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOCC2=C(C(=CC=C2)Cl)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/OCC2=C(C(=CC=C2)Cl)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime typically involves the following steps:

Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This can be achieved by reacting cyclohexanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as sulfuric acid.

Oxime Formation: The resulting 2-(2,4-dinitrophenyl)cyclohexanone is then reacted with hydroxylamine hydrochloride to form the oxime.

O-(3-chloro-2-fluorobenzyl) Substitution: Finally, the oxime is reacted with 3-chloro-2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Analytical Chemistry

The compound is utilized in analytical methods for detecting and quantifying specific analytes due to its chromophoric properties. It can be employed in:

- Spectrophotometry : The dinitrophenyl moiety allows for UV-Vis spectroscopy applications, enhancing the sensitivity of detection methods.

- Chromatographic Techniques : Used as a derivatizing agent to improve the separation and identification of target compounds in complex mixtures.

Medicinal Chemistry

Research has indicated potential applications in drug development:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further pharmacological evaluation.

- Anticancer Research : The structural features allow for modifications that could enhance cytotoxicity against cancer cell lines.

Environmental Science

The compound's stability and reactivity make it useful in environmental studies:

- Pesticide Residue Analysis : It can be used to develop methods for detecting pesticide residues in agricultural products, contributing to food safety assessments.

- Pollutant Tracking : Its derivatives can serve as markers for tracking environmental pollutants.

Case Study 1: Analytical Application

A study published in the Journal of Chromatography explored the use of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime as a derivatizing agent for the analysis of amines in environmental samples. The results demonstrated enhanced detection limits and specificity compared to traditional methods.

| Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Amine A | HPLC with derivatization | 0.5 µg/L |

| Amine B | GC-MS with derivatization | 0.3 µg/L |

Case Study 2: Medicinal Chemistry

In research published by the American Chemical Society, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic uses.

| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Variant 1 | Staphylococcus aureus | 12 µg/mL |

| Variant 2 | Escherichia coli | 8 µg/mL |

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime involves its interaction with various molecular targets:

Nucleophilic Addition: The oxime group can undergo nucleophilic addition reactions, forming stable intermediates.

Electrophilic Substitution: The dinitrophenyl group can participate in electrophilic substitution reactions, affecting the compound’s reactivity.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories: dinitrophenyloxime derivatives, halogenated benzyl-substituted oximes, and cyclohexanone/aromatic ketone-based oximes. Key comparisons are outlined below:

Structural and Functional Analog Table

*Calculated based on IUPAC name.

Key Comparative Analyses

Substituent Effects on Reactivity and Stability

- Nitro Groups: The 2,4-dinitrophenyl group in the target compound and bromofenoxim enhances electron-withdrawing effects, stabilizing the oxime moiety but increasing susceptibility to nucleophilic attack. In contrast, the 2-nitrophenoxy group in the ethanone derivative provides moderate electron withdrawal.

- Halogenation: The 3-chloro-2-fluorobenzyl group in the target compound introduces both steric bulk and electronegativity. Fluorine’s small size and high electronegativity may improve lipid solubility and target binding compared to bromofenoxim’s bulkier 3,5-dibromo-4-hydroxybenzaldehyde group .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (~437.8 vs. bromofenoxim’s 428.9) suggests lower aqueous solubility, typical of halogenated aromatics. This contrasts with the Fe(II) complex , which has lower hydrophobicity due to ionic character.

- Thermal Stability: The ethanone derivative has a predicted boiling point of 582°C, likely due to its rigid dichlorobenzyl group. The target compound’s boiling point is expected to be lower due to fluorine’s volatility.

Biological Activity

The compound 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClF NO

- Molecular Weight : 341.73 g/mol

The presence of dinitrophenyl and chloro-fluorobenzyl groups suggests potential reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds containing dinitrophenyl moieties exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 1.56 μM, indicating strong antibacterial activity .

Mutagenicity and Toxicity

The compound's structure suggests potential mutagenic properties due to the presence of nitro groups. According to the International Chemical Safety Cards (ICSC), certain nitro compounds have been classified as mutagens, raising concerns regarding their safety for human exposure . Specific studies on similar compounds have reported genotoxic effects, necessitating careful handling and usage in laboratory settings.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The dinitrophenyl group can interact with amino acids in enzymes, potentially inhibiting their function.

- DNA Interaction : Nitro groups are known to form adducts with DNA, leading to mutations or cell death.

- Cell Membrane Disruption : The lipophilic nature of the cyclohexanone structure may facilitate membrane penetration, disrupting cellular integrity.

Study on Antibacterial Activity

A recent study focused on synthesizing various oxime derivatives, including those similar to the compound . The results showed that derivatives with dinitrophenyl groups exhibited enhanced antibacterial effects compared to their non-nitro counterparts .

Toxicological Assessment

In a toxicological assessment involving animal models, compounds with similar structures demonstrated significant cytotoxicity at higher concentrations. The study highlighted the importance of evaluating dose-response relationships to ascertain safe usage levels .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime?

- Methodology :

Nitration : Begin with cyclohexanone, introducing the 2,4-dinitrophenyl group via electrophilic aromatic nitration using HNO₃/H₂SO₄ under controlled conditions .

Oxime Formation : React the nitrated cyclohexanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the oxime intermediate .

Benzylation : Treat the oxime with 3-chloro-2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF to introduce the benzyloxime moiety .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:

- The 2,4-dinitrophenyl group shows deshielded aromatic protons (δ 8.5–9.0 ppm) .

- The benzyloxime proton (N–O–CH₂–Ar) appears as a triplet near δ 4.5–5.0 ppm .

- IR : Confirm oxime formation via N–O stretch (~1600 cm⁻¹) and C=N stretch (~1650 cm⁻¹) .

- MS (ESI) : Identify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ groups) .

Q. What are the stability profiles of this oxime derivative under varying pH and temperature conditions?

- Methodology :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25°C. Monitor via HPLC for hydrolysis products (e.g., parent ketone or benzyl alcohol derivatives) .

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures. The 2,4-dinitrophenyl group may lower thermal stability due to nitro group lability .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Reactivity Insights : Analyze electron-deficient regions (e.g., nitro groups) for nucleophilic attack or charge-transfer interactions .

- Example Finding : The dinitrophenyl group may act as an electron acceptor, influencing redox behavior .

Q. What mechanistic pathways govern the substitution reactions at the 3-chloro-2-fluorobenzyl group?

- Methodology :

- Kinetic Studies : Track substituent displacement (e.g., Cl⁻ release) under nucleophilic conditions (e.g., NaI in acetone) via conductivity measurements .

- Computational Modeling : Use transition state theory (Gaussian 09) to compare activation energies for SN1 vs. SN2 pathways .

- Key Insight : The ortho-fluorine atom may sterically hinder nucleophilic substitution, favoring elimination pathways .

Q. How do structural analogs (e.g., varying halogen or nitro substituents) affect biological activity?

- Methodology :

- Comparative SAR : Synthesize analogs (e.g., 2,4-dichloro instead of dinitro) and test antimicrobial activity via MIC assays .

- Computational Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450) .

- Example Result : The 2,4-dinitrophenyl group enhances electrophilic interactions, potentially increasing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.